1-(furan-2-ylcarbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound featuring a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the furan ring through the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives. The final step involves coupling the furan and thiadiazole intermediates with a piperidine derivative under appropriate conditions.
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The carbonyl group in the furan ring can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, such as nitration and sulfonation.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with molecular targets in biological systems. The furan and thiadiazole rings can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially affecting their function. The piperidine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar compounds to 1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide include:
Furan-2-carboxylic acid: A simpler furan derivative used in various chemical syntheses.
2,5-Furandicarboxylic acid: A biobased monomer used in polymer production.
Benzofuran derivatives: Compounds with a fused benzene and furan ring, used in medicinal chemistry and materials science.
The uniqueness of 1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide lies in its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H22N4O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22N4O3S/c1-11(2)10-14-19-20-17(25-14)18-15(22)12-5-7-21(8-6-12)16(23)13-4-3-9-24-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,20,22) |
InChI Key |
UKCBUDNNBWKHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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